4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
The compound "4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide" is a benzamide derivative with a thiazole ring and a tert-butyl group as part of its structure. Benzamide and thiazole moieties are known for their biological activities, and the presence of a tert-butyl group could influence the compound's physical and chemical properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives with a thiazole ring is well-documented in the literature. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-(thiazol-2-yl)benzamide derivatives were synthesized and characterized, highlighting the role of substituents in the gelation behavior of these compounds . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been determined, showing different modes of supramolecular aggregation and the influence of substituents on the molecular conformation . These findings can provide a basis for understanding the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of benzamide derivatives with thiazole rings can lead to various chemical reactions. For example, the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides involved base-catalyzed cyclization with acetophenone in the presence of bromine . This type of reaction could be relevant for the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, for example, was studied to understand the role of methyl functionality and non-covalent interactions . These properties are important for the application of these compounds in various fields, including pharmaceuticals. The presence of a tert-butyl group in "this compound" could affect its solubility, stability, and overall reactivity.
Mechanism of Action
Target of Action
The primary targets of 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specifics of these interactions and changes are subjects of ongoing research .
Biochemical Pathways
As research progresses, we will gain a better understanding of the compound’s effects on various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c1-27(2,3)22-15-13-18(14-16-22)23-17-32-26(28-23)29-25(31)21-11-9-20(10-12-21)24(30)19-7-5-4-6-8-19/h4-17H,1-3H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHNOJLQPUNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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